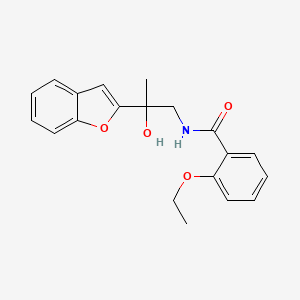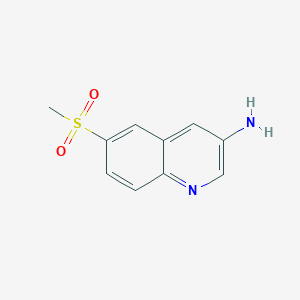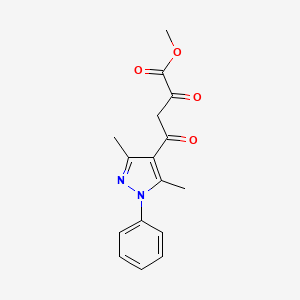
1-Phenyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group and a pyridine moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique properties of its trifluoromethylpyridine structure . The presence of the fluorine atom and the pyridine moiety can lead to distinctive physical-chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by its trifluoromethylpyridine structure . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with the 4-trifluoromethyl pyridinyl moiety have been utilized in the synthesis of pyridine derivatives, which show promise in creating novel chemical entities with potentially useful properties. For instance, Rateb (2011) demonstrated the synthesis of pyridine derivatives through reactions involving 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, highlighting the compound's utility in generating structurally diverse molecules Rateb, 2011.
Photoluminescent Properties
- The study on novel dinuclear Eu3+ complexes by Zhen-jun (2011) revealed that incorporating 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione into the complex structure significantly enhances its photoluminescent properties. This finding indicates potential applications in optoelectronics and luminescence-based sensors Si Zhen-jun, 2011.
Chemical Sensing
- Li et al. (2019) developed a novel optical sensing structure using a lanthanide coordination complex, which included a 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione derivative. This complex demonstrated a significant change in luminescence upon interaction with hydrogen chloride, showcasing its potential as a chemical sensor Xiangqian Li et al., 2019.
Catalysis
- The creation of a Mn(II) metal-organic framework (MOF) incorporating a trifluoro-1-(4-(pyridin-4-yl)phenyl)butane-1,3-dione ligand by Chen et al. (2017) showcased the MOF's efficacy as a bifunctional heterogeneous catalyst. This catalyst was used for the one-pot tandem synthesis of imines from alcohols and amines, highlighting the compound's role in facilitating efficient chemical transformations Gong‐Jun Chen et al., 2017.
Zukünftige Richtungen
Wirkmechanismus
- The primary target of B4 is acetylcholinesterase (AChE) . AChE is a crucial enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Compounds with a pyrrolidine ring, such as this one, are known to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 1-Phenyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione in animal models have not been extensively studied. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-phenyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-10-24-18(12-15)28-16-9-11-25(13-16)19(27)7-6-17(26)14-4-2-1-3-5-14/h1-5,8,10,12,16H,6-7,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBIGNLZSUROSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2714040.png)
![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)
